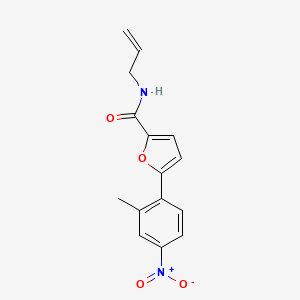![molecular formula C26H20N4O4 B5233333 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233333.png)
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in drug development.
Mecanismo De Acción
The mechanism of action of 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not well understood. However, it is believed that this compound may work by inhibiting certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potential candidate for use in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential for use in cancer drug development and the treatment of inflammatory diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for use in larger studies.
Direcciones Futuras
There are several future directions for research on 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate the mechanism of action of this compound and its potential for use in cancer drug development and the treatment of inflammatory diseases. Another direction is to explore the synthesis of this compound and its derivatives, which may lead to the discovery of new compounds with improved activity and lower toxicity. Additionally, future research could focus on the use of this compound in combination with other drugs to improve its efficacy.
Métodos De Síntesis
The synthesis of 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves a multi-step process. The first step involves the synthesis of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde. These aldehydes are then reacted with ethyl acetoacetate to form the corresponding enols. The enols are then reacted with benzylamine to form the pyrazolopyrimidine intermediate. The final step involves the cyclization of the intermediate to form the target compound.
Aplicaciones Científicas De Investigación
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in scientific research. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for use in cancer drug development. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-34-21-13-9-19(10-14-21)25-23(15-17-5-3-2-4-6-17)28-29-24(31)16-22(27-26(25)29)18-7-11-20(12-8-18)30(32)33/h2-14,16,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJINZPPXGVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5670982 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233252.png)

![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)
![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)

![2-methyl-5-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1H-benzimidazole](/img/structure/B5233314.png)
![3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5233321.png)
![5-[2-(benzyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5233325.png)
![(3aS*,6aR*)-N-cyclohexyl-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5233331.png)
![4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5233335.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(4-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B5233341.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233348.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5233354.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5233377.png)